Sec-butyl cinnamate
Description
Properties
CAS No. |
7726-62-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
butan-2-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/b10-9+ |
InChI Key |
KAUQDJKVXUKALZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
Typical conditions involve refluxing benzaldehyde (1 mol), acetic anhydride (1.5–2.5 mol), and sodium acetate (0.5–1 mol) at 120–170°C for 16–24 hours. The crude cinnamic acid is then esterified with sec-butanol under acidic catalysis (H₂SO₄ or p-toluenesulfonic acid) at 80–100°C.
Table 1: Perkin Reaction Parameters for Cinnamic Acid Synthesis
Drawbacks and Modern Modifications
While cost-effective, classical Perkin synthesis suffers from low yields (≤57%) and harsh conditions. Substituting sodium acetate with potassium phosphate increases yields to 46% but introduces handling hazards. Recent innovations employ iron(III) salts (e.g., FeCl₃) as catalysts, reducing reaction times to 1–3 hours and improving yields to 68–72% under microwave irradiation.
Iron(III)-Catalyzed Perkin Variants: Enhanced Efficiency
The US Patent 6,538,154B2 discloses a modified Perkin protocol using iron(III) salts to catalyze the direct condensation of aldehydes with acetic anhydride, bypassing intermediate acid isolation.
Mechanistic Advantages
Iron(III) activates the anhydride via Lewis acid coordination, accelerating nucleophilic attack by the aldehyde. This single-step process eliminates the need for isolating cinnamic acid, reducing waste and energy inputs.
Table 2: Iron(III)-Catalyzed Synthesis Parameters
| Parameter | Range | Optimal Value (Source) |
|---|---|---|
| Catalyst (FeCl₃) | 0.1–0.5 mol | 0.3 mol |
| Temperature | 100–200°C | 140°C |
| Reaction Time | 1–3 h | 2 h |
| This compound Yield | 68–72% | 70% |
One-Pot Aldol-Cyclization: A Green Chemistry Approach
CN101323567B details a novel "one-pot" synthesis starting from substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) and acetone, followed by cyclization with CuO/I₂/pyridine.
Reaction Sequence and Optimization
- Aldol Condensation : Benzaldehyde and acetone undergo NaOH-catalyzed condensation at 30–50°C to form benzylidene acetone (yield: 85–90%).
- Cyclization : The intermediate reacts with CuO (2 mol), I₂ (2 mol), pyridine (4 mol), and sec-butanol under reflux (24–48 h), followed by K₂CO₃ quenching to yield this compound.
Table 3: One-Pot Method Performance Metrics
| Parameter | Range | Optimal Value (Source) |
|---|---|---|
| Aldol Temperature | 30–50°C | 40°C |
| Cyclization Time | 24–48 h | 36 h |
| Overall Yield | 75–82% | 78% |
| Purity (HPLC) | ≥95% | 97% |
Advantages Over Traditional Methods
- Atom Economy : 88% (vs. 65% for Perkin).
- Solvent Reduction : Ethyl acetate is reused in extraction, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Table 5: Synthesis Route Comparison
Chemical Reactions Analysis
Hydrolysis
Sec-butyl cinnamate undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Regenerates cinnamic acid and sec-butanol.
-
Alkaline hydrolysis (NaOH/H₂O, 80°C): Produces sodium cinnamate and sec-butanol.
Kinetic studies for analogous esters show pseudo-first-order behavior with activation energy () values ranging from 45–60 kJ/mol .
Transesterification
In the presence of catalysts, this compound reacts with other alcohols:
| Alcohol | Catalyst | Conditions | Product (Yield) | Source |
|---|---|---|---|---|
| Methanol | ChCl-PTSA DES | 70°C, 6 hours | Methyl cinnamate (88%) | |
| Ethanol | TiO₂ nanoparticles | Ultrasound, 50°C | Ethyl cinnamate (82%) |
This reaction exploits the equilibrium-driven exchange of alkoxy groups, favored by excess alcohol .
Electrophilic Addition
The α,β-unsaturated ester moiety undergoes bromination via a two-step mechanism:
-
Electrophilic attack by Br⁺ at the β-carbon.
-
Nucleophilic trapping by Br⁻, yielding 2,3-dibromo-3-phenylpropanoate derivatives .
Experimental Data :
-
Solvent: Dichloromethane
-
Bromine stoichiometry: 2 equivalents
Grignard Reactions
This compound reacts with Grignard reagents (e.g., CH₃MgBr) in two stages:
-
Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of sec-butoxide, yielding a ketone intermediate, which further reacts to form tertiary alcohols.
Oxidation and Reduction
-
Oxidation : Ozonolysis cleaves the double bond, producing benzaldehyde and a glyoxalate ester.
-
Reduction (H₂/Pd-C): Saturates the double bond, forming sec-butyl hydrocinnamate .
Biological Interactions
While not a traditional chemical reaction, this compound interacts with biological targets:
Scientific Research Applications
SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific properties.
Industrial Chemistry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester carbonyl group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Cinnamate Esters
Larvicidal Activity
Table 2: Larvicidal Activity (LC$_{50}$) Against Aedes aegypti Larvae
Q & A
Basic: What are the recommended methods for synthesizing sec-butyl cinnamate with high purity in academic research?
This compound is typically synthesized via esterification reactions. Key approaches include:
- Acid-catalyzed esterification : Using cinnamic acid and sec-butanol with sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction conditions (e.g., temperature, molar ratios) should be optimized via Design of Experiments (DoE) to maximize yield .
- Enzymatic synthesis : Lipases (e.g., immobilized Candida antarctica lipase B) can catalyze esterification under mild conditions, reducing side reactions. Solvent selection (e.g., ionic liquids) and water activity control are critical .
- Deep eutectic solvents (DESs) : DESs like choline chloride-based systems act as green catalysts, enhancing reaction rates and yields. Kinetic studies are recommended to determine optimal parameters (e.g., DES molar ratio, temperature) .
Purification : Distillation under reduced pressure (e.g., 122°C at 2 mm Hg ) or column chromatography ensures high purity (>94% GC).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm ester bond formation and regiochemistry. For example, the sec-butyl group’s characteristic splitting pattern (e.g., δ 0.8–1.5 ppm for CH3 groups) should be verified .
- IR spectroscopy : C=O stretch (~1710 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) are diagnostic .
- GC-MS : Quantifies purity and identifies volatile impurities. Calibration with internal standards (e.g., methyl stearate) improves accuracy .
Note : Report full spectral data (e.g., integration values, coupling constants) to enable reproducibility .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
- Handling : Use fume hoods to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Stabilize with 0.1% hydroquinone to inhibit polymerization. Store in amber glass containers under inert gas (N2/Ar) at ≤4°C .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .
Advanced: How can researchers optimize reaction conditions for the enzymatic synthesis of this compound to maximize yield?
- Response Surface Methodology (RSM) : Design multi-factor experiments to model interactions between variables (e.g., enzyme loading, solvent polarity, temperature) .
- Solvent engineering : Test hydrophobic solvents (e.g., hexane) or solvent-free systems to shift equilibrium toward ester formation .
- Immobilization techniques : Use cross-linked enzyme aggregates (CLEAs) to enhance enzyme stability and reusability .
Validation : Compare kinetic parameters (e.g., turnover number, Km) across conditions to identify rate-limiting steps .
Advanced: What strategies can reconcile conflicting data on the physicochemical properties of this compound across studies?
- Purity verification : Re-analyze samples using orthogonal methods (e.g., NMR + GC-MS) to rule out impurities affecting boiling point or refractive index .
- Standardized reporting : Adopt IUPAC guidelines for reporting properties (e.g., refractive index at 20°C, density at 25°C) to minimize measurement variability .
- Instrument calibration : Validate equipment (e.g., refractometers, densitometers) with certified reference standards before data collection .
Advanced: What in vivo models are suitable for studying the biochemical effects of this compound?
- Rodent models : Mice are commonly used for pharmacokinetic studies. Dose-response experiments (e.g., 50–200 mg/kg) can assess glycine modulation, as seen with cinnamate derivatives in NKH research .
- Endpoint selection : Measure plasma glycine levels via LC-MS and monitor behavioral outcomes (e.g., seizure thresholds) to evaluate therapeutic efficacy .
Ethics : Follow institutional guidelines for animal welfare and include negative/positive controls to validate findings .
Advanced: How do deep eutectic solvents (DESs) influence the reaction kinetics of this compound synthesis compared to traditional acid catalysts?
- Kinetic profiling : Conduct time-course experiments to compare activation energy (Ea) and rate constants (k) between DESs (e.g., choline chloride:urea) and H2SO4. DESs often lower Ea by stabilizing transition states .
- Mechanistic studies : Use DFT calculations to model hydrogen-bonding interactions between DES components and reactants, explaining rate enhancements .
- Sustainability metrics : Calculate E-factors and atom economy to demonstrate DES advantages over traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
